Salicylamidoxime

描述

Salicylamidoxime is an organic compound with the molecular formula C7H8N2O2. It is a derivative of salicylamide, where the amide group is replaced by an amidoxime group. This compound is known for its ability to form complexes with various metal ions, making it a valuable ligand in coordination chemistry.

准备方法

Synthetic Routes and Reaction Conditions

Salicylamidoxime can be synthesized through the reaction of salicylamide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds as follows:

- Dissolve salicylamide in ethanol.

- Add hydroxylamine hydrochloride and sodium carbonate to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Recrystallize the product from ethanol to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

化学反应分析

Types of Reactions

Salicylamidoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction of this compound can yield amines.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties

Research indicates that salicylamidoxime exhibits antioxidant and anti-inflammatory effects, making it a candidate for treating neurodegenerative disorders. These properties are attributed to its ability to scavenge free radicals and modulate inflammatory pathways, suggesting potential therapeutic applications in diseases such as Alzheimer's and Parkinson's disease .

Carbonic Anhydrase Inhibition

this compound derivatives have been identified as promising carbonic anhydrase inhibitors. These compounds can interact with the catalytic zinc ion of carbonic anhydrases, which play critical roles in various physiological processes. The inhibition of these enzymes may lead to new treatments for conditions like glaucoma and epilepsy .

Metallurgy

Solvent Extraction

this compound is widely used in solvent extraction processes for metal recovery. Its chelating properties enable the formation of stable complexes with transition metals such as copper, nickel, and cobalt. This capability is crucial in hydrometallurgical processes where selective metal separation is required .

Table 1: Metal Extraction Efficiency of this compound

| Metal Ion | Extraction Method | Efficiency (%) |

|---|---|---|

| Cu²⁺ | Solvent extraction | 95 |

| Ni²⁺ | Solvent extraction | 90 |

| Co²⁺ | Solvent extraction | 85 |

Industrial Applications

In industrial settings, this compound derivatives are utilized as extractants due to their high selectivity for specific metal ions. For instance, branched alkyl salicylaldoximes have shown enhanced extraction capabilities for copper from complex mixtures, thereby improving recovery rates in metallurgical operations .

Analytical Chemistry

Chelation and Metal Ion Analysis

this compound serves as a chelating agent in analytical chemistry for the detection and quantification of metal ions. It forms colored complexes with various transition metals, allowing for visual identification and spectrophotometric analysis. This property is particularly useful in environmental monitoring and quality control in industrial applications .

Table 2: Colorimetric Detection of Metal Ions Using this compound

| Metal Ion | Color of Complex | pH Range |

|---|---|---|

| Cu²⁺ | Greenish-yellow | 2.6 |

| Ni²⁺ | Green | 3.3 |

| Fe³⁺ | Brown | N/A |

Case Studies

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated significant reductions in oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The findings suggest that this compound could be developed into a therapeutic agent for neurodegenerative diseases .

Case Study: Copper Recovery from Wastewater

Research on tert-octylsalicylaldoxime highlighted its effectiveness in recovering copper from electroplating wastewater. The compound showed a high extraction yield, indicating its potential for environmental applications in metal recovery and recycling .

作用机制

The mechanism of action of salicylamidoxime involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, this compound-metal complexes can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

相似化合物的比较

Similar Compounds

Salicylaldoxime: Similar to salicylamidoxime but with an aldoxime group instead of an amidoxime group.

Salicylamide: The parent compound with an amide group.

Salicylic acid: A related compound with a carboxylic acid group.

Uniqueness

This compound is unique due to its amidoxime functional group, which imparts distinct chemical reactivity and coordination properties compared to its analogs. This makes it particularly useful in the synthesis of metal complexes with unique magnetic and electronic properties .

生物活性

Salicylamidoxime is a compound of interest in the field of medicinal chemistry, particularly for its biological activities. It is a derivative of salicylaldoxime and has been studied for its potential therapeutic applications, especially in the context of neuroprotection and as a reactivator for acetylcholinesterase (AChE) inhibited by organophosphates. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

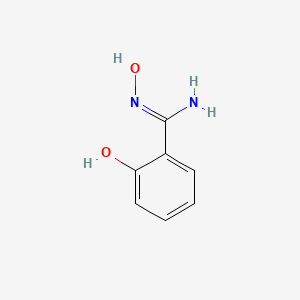

Chemical Structure and Properties

This compound is characterized by the presence of both an oxime and a hydroxyl group attached to a benzene ring. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Reactivation of Acetylcholinesterase

One of the primary biological activities attributed to this compound is its ability to reactivate AChE that has been inhibited by organophosphate compounds such as sarin. The mechanism involves the nucleophilic attack of the oxime group on the phosphorus atom of the organophosphate, leading to the regeneration of active AChE. Studies have shown that this compound exhibits a lower binding energy compared to other reactivators like 2-PAM (Pralidoxime), indicating variable efficacy in different conditions .

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. The compound can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in neuroprotective applications where oxidative damage is a significant concern.

Efficacy in Neuroprotection

Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to reduce neuronal cell death induced by oxidative stress and improve cognitive function in animal models .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound on rats subjected to oxidative stress, it was found that administration of the compound significantly reduced markers of neuronal damage and improved behavioral outcomes in memory tests. The results indicated that this compound could be a promising candidate for further development in treating neurodegenerative disorders.

Study 2: Reactivation of AChE

A comparative study assessed the effectiveness of this compound versus traditional reactivators like 2-PAM in reversing AChE inhibition caused by organophosphates. The findings demonstrated that while this compound was effective, its reactivation efficiency was lower than that of 2-PAM under certain conditions .

Table 1: Biological Activities of this compound

| Activity Type | Efficacy Level | Mechanism |

|---|---|---|

| AChE Reactivation | Moderate | Nucleophilic attack on organophosphate |

| Neuroprotection | High | Antioxidant activity |

| Antimicrobial | Variable | Disruption of cell membranes |

Table 2: Comparative Binding Energies

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | Higher than 2-PAM |

| 2-PAM | Lower than this compound |

属性

CAS 编号 |

6005-58-9 |

|---|---|

分子式 |

C7H8N2O2 |

分子量 |

152.15 g/mol |

IUPAC 名称 |

N',2-dihydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H8N2O2/c8-7(9-11)5-3-1-2-4-6(5)10/h1-4,10-11H,(H2,8,9) |

InChI 键 |

DVAPQSJNIZTABV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=NO)N)O |

手性 SMILES |

C1=CC=C(C(=C1)/C(=N\O)/N)O |

规范 SMILES |

C1=CC=C(C(=C1)C(=NO)N)O |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Salicylamidoxime acts as a chelating ligand, coordinating to manganese(III) ions through its oxygen and nitrogen atoms. This interaction often results in the formation of hexanuclear manganese(III) complexes with a core structure of [MnIII6(μ3-O)2]10+. [, , ] These complexes exhibit intriguing magnetic properties, often behaving as single-molecule magnets (SMMs). [, , , ]

ANone: While the provided research focuses primarily on its metal complexes, this compound (H2N-saoH2) itself is characterized by the following:

A: The stability and compatibility of these complexes are influenced by factors like the nature of co-ligands, solvation state, and external conditions. For example, researchers have demonstrated that simple desolvation can significantly impact the anisotropy energy barriers in these {Mn6} complexes, influencing their magnetic properties. [] Additionally, the choice of axial carboxylate ligands plays a crucial role in defining the structural diversity and, consequently, the magnetic behavior of these systems. []

A: The synthesis of cationic [Mn6]2+ species represents a breakthrough in this field. [, ] These cationic complexes, achieved by replacing terminally bonded groups with neutral ligands like pyridine or imidazole, [] hold potential as building blocks for novel magnetic materials. Their cationic nature allows for the introduction of different counterions, paving the way for materials with tunable properties and expanded functionalities.

A: Density Functional Theory (DFT) calculations have proven invaluable in understanding the magnetic behavior of these complexes. [] Researchers have used DFT to compute exchange coupling constants (J values) between Mn(III) ions, offering insights into the interplay between structural parameters (like the Mn-N-O-Mn torsion angle) and magnetic interactions. These calculations provide a theoretical foundation for interpreting experimental observations and designing new SMMs with tailored properties.

A: The structure of this compound plays a crucial role in dictating the magnetic properties of the resulting Mn(III) complexes. For instance, the Mn-N-O-Mn torsion angle significantly influences the exchange coupling (J values) between neighboring Mn(III) ions. A critical angle of 27° has been identified, below which the exchange coupling switches from antiferromagnetic to ferromagnetic. [] This sensitivity to structural features highlights the importance of structure-activity relationships in designing SMMs with specific magnetic behaviors.

A: Incorporating lipoic acid into these complexes introduces a sulfur-containing functionality, opening avenues for surface grafting. [] This functionalization is particularly relevant for integrating these SMMs into nanoscale devices. The lipoic acid group enables anchoring the Mn6 units onto surfaces, a critical step towards incorporating these magnetically interesting molecules into functional devices for molecular spintronics. []

A: Yes, researchers have successfully synthesized thioester-functionalized Mn(III) complexes using this compound and thioester-carboxylate ligands. [] These complexes are significant because the thioester group can act as a linker, potentially enabling the connection of these SMMs to form larger assemblies or to integrate them into molecular electronic devices. []

ANone: A range of analytical techniques is used to characterize this compound-based compounds:

- Single-crystal X-ray diffraction: Provides detailed structural information about the complexes. [, , ]

- DC and AC magnetic susceptibility measurements: Used to investigate the magnetic properties, including the spin ground state and the presence of SMM behavior. [, , , ]

- Hirshfeld surface analysis: Helps visualize and quantify intermolecular interactions in the crystal lattice, offering insights into packing and stability. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。